molecular formula C6H13NO B146200 Hexanoamide CAS No. 628-02-4

Hexanoamide

Cat. No. B146200
CAS RN: 628-02-4
M. Wt: 115.17 g/mol
InChI Key: ALBYIUDWACNRRB-UHFFFAOYSA-N
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Description

Hexanoamide compounds are a class of organic compounds that include a variety of structures and functionalities. They are characterized by the presence of an amide group attached to a hexane chain. The studies on hexanoamides have shown that they can form complex structures and exhibit interesting chemical and physical properties. For instance, hexacatenar-bisamides derived from α-amino acids have been found to self-assemble into columnar structures with enantiotropic liquid crystalline phases . Additionally, hexamethyleneamides of various organic acids have been synthesized through a direct transamidation reaction, showcasing the versatility of hexanoamide derivatives in synthesis .

Synthesis Analysis

The synthesis of hexanoamide derivatives has been explored in several studies. For example, hexacatenar-bisamides were synthesized from L-/D-leucine, L-/D-valine, or L-alanine and characterized to exhibit liquid crystalline phases . Another study reported the synthesis of hexamethyleneamides through a direct transamidation reaction, which is notable for its high yields and short reaction times . Additionally, the synthesis of 3-aza-bicyclo[3.1.0]hexan-2-one derivatives from N-allylynamides using a gold-catalyzed oxidative cyclopropanation demonstrates the potential for creating complex hexanoamide structures .

Molecular Structure Analysis

The molecular structure of hexanoamide derivatives is crucial in determining their properties and potential applications. The self-assembly of chiral hexacatenar-bisamides into a columnar structure with helical organization is a prime example of the complex molecular architecture that can be achieved . Furthermore, the cyclic hexa-β-peptide composed of acetylated glycosamino acids forms a regular nanotube structure, indicating a highly planar structure with amide groups orienting perpendicular to the ring plane .

Chemical Reactions Analysis

Hexanoamide derivatives participate in various chemical reactions due to their functional groups. The study on the synthesis of hexamethyleneamides of organic acids illustrates the reactivity of hexanoamides in transamidation reactions . Moreover, the gold-catalyzed oxidative cyclopropanation of N-allylynamides to form 3-aza-bicyclo[3.1.0]hexan-2-one derivatives highlights the potential for hexanoamides to undergo complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexanoamide derivatives are diverse and depend on their molecular structure. The hexacatenar-bisamides exhibit enantiotropic columnar liquid crystalline phases, which are identified using techniques such as OPM, DSC, and X-ray diffraction . The cyclic hexapeptide waiakeamide, isolated from the sponge Ircinia dendroides, has a unique structure with three proline residues, two methionine sulfoxides, and one thiazolylphenylalanine, which was elucidated by spectral analysis and chemical degradation . The hexahomotrioxacalix arene hexaamide serves as a heteroditopic receptor that can complex with halides and n-BuNH3+ simultaneously, demonstrating the functional diversity of hexanoamide derivatives .

Scientific Research Applications

1. Antidiabetic Activity

Research has shown that n-hexane extracts from Artocarpus camansi Blanco fruit peels contain hexanoamide and exhibit significant antidiabetic activity. The major compounds in the extract, such as hexadecanoic acid methyl ester and 9,12-octadecadienoyl chloride, contribute to the reduction of blood glucose levels in mice, suggesting potential therapeutic uses in diabetes management (Nasution et al., 2018).

2. Biofuel Application

Several studies have investigated the use of 1-hexanol, a derivative of hexanoamide, as a biofuel in diesel engines. Adjusting fuel injection time and incorporating 1-hexanol into diesel engines have been found to improve combustion, performance, and emission characteristics. This points towards the potential of hexanoamide derivatives in creating more efficient and environmentally friendly fuel options (Santhosh & Kumar, 2021), (Nour et al., 2021).

3. Industrial and Agricultural Enhancements

Hexanoamide and its derivatives have been applied in various industrial and agricultural settings. For instance, hexanoic acid, closely related to hexanoamide, has been used as a resistance inducer in tomato plants against pathogens, demonstrating the potential for agricultural applications in enhancing plant resilience to diseases (Scalschi et al., 2014). In the industrial sector, hexanoamide derivatives have shown promise in improving the compatibility between different polymers, contributing to advancements in materials science (Giannotta et al., 2001).

4. Bioremediation

Research on BioTiger™, a microbial consortium, revealed its ability to biodegrade hexanoic acid and other toxic contaminants in oil sands tailings. This suggests the potential of hexanoamide and its derivatives in bioremediation efforts to clean up environmentally hazardous sites (Reddy et al., 2020).

5. Food Safety Applications

Hexanal and hexanoic acid, compounds related to hexanoamide, have been studied for their antimicrobial effects in food safety. Their inhibitory effects on pathogens like E. coli, Salmonella enteritidis, and Listeria monocytogenes suggest their potential application in extending the shelf life and improving the safety of minimally processed foods (Lanciotti et al., 2003).

properties

IUPAC Name

hexanamide
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InChI

InChI=1S/C6H13NO/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8)
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InChI Key

ALBYIUDWACNRRB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)N
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Molecular Formula

C6H13NO
Record name HEXANAMIDE
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Related CAS

30643-90-4
Record name Hexanamide, homopolymer
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DSSTOX Substance ID

DTXSID6020696
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Molecular Weight

115.17 g/mol
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Physical Description

Hexanamide appears as colorless crystals. (NTP, 1992), Colorless solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

491 °F at 760 mmHg (NTP, 1992), 255 °C @ 760 mm Hg
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Solubility

0.1 to 1 mg/mL at 59 °F (NTP, 1992), Soluble in alcohol, ether, benzene, chloroform, SLIGHTLY SOL IN WATER
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Density

0.999 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.999 @ 20 °C/4 °C
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Vapor Pressure

0.00374 [mmHg]
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Product Name

Hexanamide

Color/Form

CRYSTALS FROM ACETONE

CAS RN

628-02-4
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Melting Point

214 °F (NTP, 1992), 101 °C
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Synthesis routes and methods

Procedure details

Alternatively, N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}-6-{[3-(pyridin-2-yldithio)propanoyl]amino}hexanamide was synthesized from 6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride in one step. A mixture of 6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride (68 mg, 0.16 mmol), triethylamine (0.046 mL, 0.32 mmol), and N-succinimidyl 3-(2-pyridyldithio)propionate in tetrahydrofuran (1.6 mL) and DMF (0.5 mL) was stirred at room temperature for 5 hours. The reaction mixture was partitioned between water and ethyl acetate. The aqueous phase was extracted with ethyl acetate. The organic layers were combined, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel to provide 36 mg of N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}-6-{[3-pyridin-2-yldithio)propanoyl]amino}hexanamide as a colorless oil.
Name
6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride
Quantity
68 mg
Type
reactant
Reaction Step Two
Quantity
0.046 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
D Fournand, F Bigey, A Arnaud - Applied and Environmental …, 1998 - Am Soc Microbiol
… , propionamide, butyramide, valeramide, and hexanoamide as substrates, we found thatK m … (eg,k cat = 333 s −1 with hexanoamide as the substrate), thus suggesting that branched-side…
Number of citations: 111 journals.asm.org
S Heumann, A Eberl, G Fischer‐Colbrie… - Biotechnology and …, 2009 - Wiley Online Library
… On hexanoamide the amidase exhibited a K m value of 5.5 mM compared to 0.07 mM for p‐nitroacetanilide. The polyamidase belongs to the amidase signature family and is closely …
Number of citations: 53 onlinelibrary.wiley.com
DO Reddy, CE Milliken, K Foreman, J Fox… - Bulletin of environmental …, 2020 - Springer
… Hexanoamide was tested as a … of hexanoamide cometabolism are brief, they may have major implications for the fate of the oil sands process-affected water remediation. Hexanoamide …
Number of citations: 4 link.springer.com
ZM Wu, RC Zheng, YG Zheng - Protein Expression and Purification, 2017 - Elsevier
… The highest enzyme activity of 128 U/mg was obtained when hexanoamide was used as substrate. Kinetic analysis indicated that the extension of chain length of aliphatic amides …
Number of citations: 13 www.sciencedirect.com
Y Guo, S Chen, L Su, J Wu, J Chen - Biotechnology and bioprocess …, 2013 - Springer
… similar to that described above for hexanoamide. Aryl acylamidase activity was determined, … (23) with slight modification, using hexanoamide as substrate in 50 mM phosphate buffer, pH …
Number of citations: 6 link.springer.com
SJ Tseng, IM Kempson, ZX Liao, YC Ho, PC Yang - Nano Today, 2022 - Elsevier
… Sensitivity to the TME is imparted to the nanoparticles by design of an acid-degradable polymeric layer composed of hexanoamide and acyclic aldehyde-hyaluronic acid (HA). …
Number of citations: 6 www.sciencedirect.com
C Turberville, PH Clarke - FEMS Microbiology Letters, 1981 - Citeseer
… Some are altered enzyme mutants in which the substrate-binding site of the enzyme is changed, thus allowing amides, such as butyramide, valeramide, hexanoamide, octanoamide or …
Number of citations: 18 citeseerx.ist.psu.edu
RT Ruck, RG Bergman - Angewandte Chemie, 2004 - Wiley Online Library
… Primary alkyl amides with and without α-protons were also competent substrates, with hexanoamide (entry 7) and trimethylacetamide (entry 8) each providing the corresponding nitrile …
Number of citations: 42 onlinelibrary.wiley.com
K Egorova, H Trauthwein, S Verseck… - Applied Microbiology and …, 2004 - Springer
… The highest acyl transferase activity was detected with hexanoamide, isobutyramide and propionamide. The K m values for propionamide, methacrylamide, benzamide and 2-…
Number of citations: 77 link.springer.com
ZM Wu, RC Zheng, YG Zheng - Enzyme and Microbial Technology, 2016 - Elsevier
… 352 U/mg for hexanoamide among aliphatic amides and 90.5 … specific activity was obtained when hexanoamide (397 U/mg… and exhibited the highest activity against hexanoamide (C6), …
Number of citations: 15 www.sciencedirect.com

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